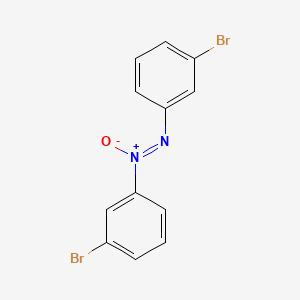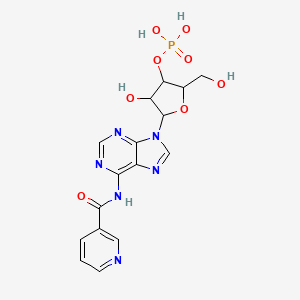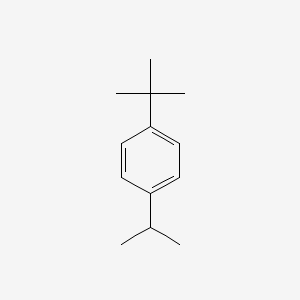
3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a dichlorophenyl group and a methylthiophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound.
Substitution Reactions: The dichlorophenyl and methylthiophenyl groups are introduced through substitution reactions. These reactions often involve the use of appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of 3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
3-(2,3-Dichlorophenyl)-6-(4-methylphenyl)pyridazine: Similar structure but lacks the thiophene ring.
3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-2-yl)pyridazine: Similar structure but with a different position of the thiophene ring.
3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine is unique due to the specific combination of substituents on the pyridazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
927433-69-0 |
|---|---|
分子式 |
C15H10Cl2N2S |
分子量 |
321.2 g/mol |
IUPAC名 |
3-(2,3-dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine |
InChI |
InChI=1S/C15H10Cl2N2S/c1-9-7-20-8-11(9)14-6-5-13(18-19-14)10-3-2-4-12(16)15(10)17/h2-8H,1H3 |
InChIキー |
BNSSNCZVQCBSKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC=C1C2=NN=C(C=C2)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)

![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)



![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)
![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)



![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14163374.png)

![2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline](/img/structure/B14163398.png)
